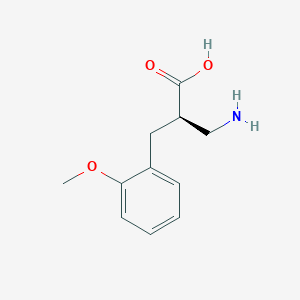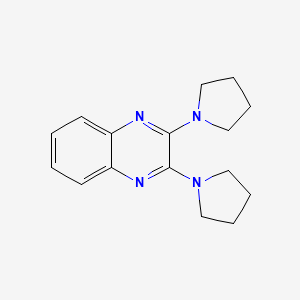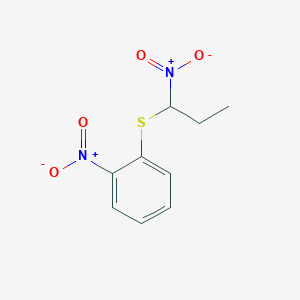
1-Nitro-2-(1-nitropropylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(1-nitropropylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Preparation Methods
The synthesis of 1-Nitro-2-(1-nitropropylsulfanyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Nitro-2-(1-nitropropylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized further under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanyl groups are replaced by other functional groups
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-(1-nitropropylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-2-(1-nitropropylsulfanyl)benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
1-Nitro-2-(1-nitropropylsulfanyl)benzene can be compared with similar compounds such as (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene. While both compounds contain nitro groups, the presence of the sulfanyl linkage in this compound makes it unique.
Similar compounds include:
- (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene
- 1-Nitro-2-propylbenzene
- 1-Nitro-2-(phenylsulfanyl)benzene .
Properties
CAS No. |
5437-72-9 |
|---|---|
Molecular Formula |
C9H10N2O4S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-nitro-2-(1-nitropropylsulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S/c1-2-9(11(14)15)16-8-6-4-3-5-7(8)10(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
HIIWNXDQAASFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])SC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




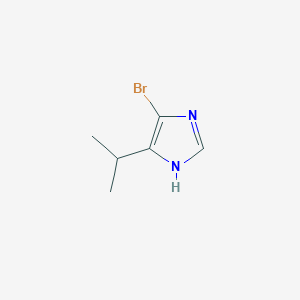


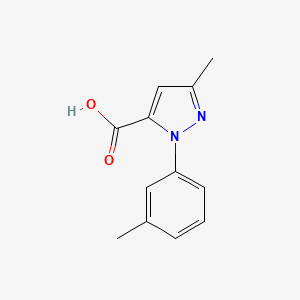

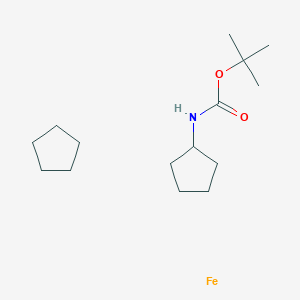

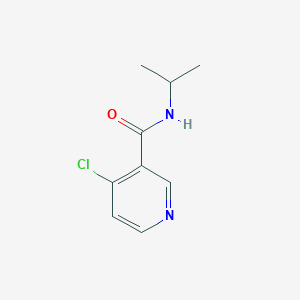
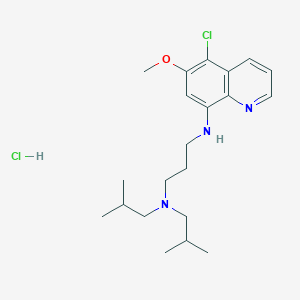
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
